(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid
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Overview
Description
Methyl Ergonovine-d5 Maleate Salt is a semi-synthetic ergot alkaloid derivative. It is primarily used in scientific research as a reference standard for analytical purposes. This compound is a deuterated form of Methyl Ergonovine Maleate, where five hydrogen atoms are replaced with deuterium. It is known for its role in the prevention and control of postpartum hemorrhage due to its uterotonic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Ergonovine-d5 Maleate Salt involves several steps, starting from lysergic acid. The key steps include:
Hydroxymethylation: Lysergic acid is reacted with formaldehyde to introduce a hydroxymethyl group.
Amidation: The hydroxymethylated intermediate is then reacted with a suitable amine to form the ergoline structure.
Deuteration: The hydrogen atoms are replaced with deuterium using deuterated reagents.
Salt Formation: The final step involves the reaction of the deuterated compound with maleic acid to form the maleate salt
Industrial Production Methods
Industrial production of Methyl Ergonovine-d5 Maleate Salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysergic acid are processed through the hydroxymethylation and amidation steps.
Deuteration: Deuterated reagents are used in large-scale reactors to ensure complete deuteration.
Purification: The product is purified using crystallization and chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
Methyl Ergonovine-d5 Maleate Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methyl Ergonovine-d5 Maleate Salt. These products are often used in further research and development .
Scientific Research Applications
Methyl Ergonovine-d5 Maleate Salt has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Pharmacology: Studied for its pharmacokinetics and pharmacodynamics in various biological systems.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in controlling postpartum hemorrhage.
Biotechnology: Used in the development of new drugs and therapeutic agents .
Mechanism of Action
Methyl Ergonovine-d5 Maleate Salt exerts its effects by increasing the tone, rate, and amplitude of contractions on the smooth muscles of the uterus. This action is mediated through the stimulation of serotonin and dopamine receptors, leading to sustained uterine contractions. The compound’s molecular targets include the smooth muscle cells of the uterus, where it binds to specific receptors to induce its effects .
Comparison with Similar Compounds
Similar Compounds
Ergonovine Maleate: Another ergot alkaloid used for similar purposes.
Methylergonovine Maleate: The non-deuterated form of Methyl Ergonovine-d5 Maleate Salt.
Ergotamine: An ergot alkaloid used to treat migraines
Uniqueness
Methyl Ergonovine-d5 Maleate Salt is unique due to its deuterated nature, which makes it particularly useful in analytical applications. The presence of deuterium atoms enhances its stability and allows for more precise measurements in mass spectrometry and NMR spectroscopy .
Properties
Molecular Formula |
C24H29N3O6 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid |
InChI |
InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/t13-,14+,18-;/m1./s1/i1D3,3D2; |
InChI Key |
NOFOWWRHEPHDCY-QESHVXKDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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